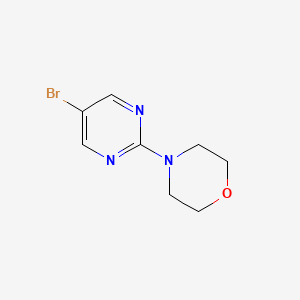
4-(5-Bromopyrimidin-2-yl)morpholine
Übersicht
Beschreibung
The compound 4-(5-Bromopyrimidin-2-yl)morpholine is a derivative of morpholine, which is a heterocyclic amine consisting of a six-membered ring containing five carbon atoms and one nitrogen atom. The bromopyrimidinyl group attached to the morpholine ring indicates the presence of a bromine atom on the pyrimidine ring, which is a six-membered heterocyclic compound with nitrogen atoms at positions 1 and 3. This structure suggests potential for various chemical reactions and interactions due to the presence of the reactive bromine atom and the nitrogen-containing rings.
Synthesis Analysis
The synthesis of morpholine derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a related compound, was achieved by gradual evaporation of acetone under ambient conditions, with the molecular structure optimized using DFT calculations . Another synthesis approach for a morpholine derivative involved a reaction with ethyl bromopyruvate in refluxing dioxane to afford tetrahydroindole derivatives . These methods highlight the versatility in synthesizing morpholine derivatives, which could be applied to the synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by X-ray crystallography and various spectroscopic methods. For instance, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined to crystallize in the monoclinic space group with specific cell parameters, and the morpholine ring was found to adopt a chair conformation . These findings provide insights into the three-dimensional arrangement of atoms in morpholine derivatives, which is crucial for understanding their chemical behavior.
Chemical Reactions Analysis
Morpholine derivatives can undergo a variety of chemical reactions. For example, the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate led to the formation of different products depending on the substituents present on the oxazole ring . Additionally, nucleophilic aromatic substitution was used to synthesize 4-morpholyl-5-aryloxyphthalodinitriles, demonstrating the reactivity of the bromine atom in the bromopyrimidinyl group . These reactions are indicative of the potential transformations that 4-(5-Bromopyrimidin-2-yl)morpholine could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For example, the presence of the bromine atom and the nitrogen-containing rings can affect the compound's polarity, solubility, and reactivity. The synthesis of new derivatives of morpholine, such as those described in the literature, often aims to explore these properties for applications in medicinal chemistry and materials science . The specific properties of 4-(5-Bromopyrimidin-2-yl)morpholine would need to be determined experimentally, but the literature on related compounds provides a foundation for predicting its behavior.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
- Synthesis and Antibacterial Evaluation : Research conducted by Rahimizadeh et al. (2011) explored the synthesis of derivatives of 4-amino-5-bromo-2-chloro-6-methylpyrimidine, including its morpholine substituted forms. These compounds demonstrated notable antibacterial properties (Rahimizadeh et al., 2011).
- Potent Antimicrobials Containing Pyrazole, Pyrimidine, and Morpholine Analogues : Desai et al. (2016) synthesized novel derivatives containing 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines, which displayed significant antimicrobial activity against various bacterial and fungal strains (Desai et al., 2016).
Synthesis of Antimicrobial Agents
- Synthesis of Morpholine Derivatives : Kumar et al. (2007) described the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful for creating potent antimicrobials, highlighting its broad utility in drug design (Kumar et al., 2007).
Structural Analysis and Synthesis
- Crystal X-Ray Analysis and Synthesis : Luo et al. (2019) synthesized a mecarbinate derivative incorporating 5-bromopyrimidin-2-ylmorpholine and analyzed its molecular structure, showcasing its potential in various scientific applications (Luo et al., 2019).
Chemical Reactions and Properties
- Interaction with Hydrazine Hydrate : Chumachenko et al. (2014) studied the chemical reactions of morpholine derivatives, particularly their interactions with hydrazine hydrate. This research contributes to understanding the chemical properties of morpholine-based compounds (Chumachenko et al., 2014).
Application in Medicinal Chemistry
- Microwave Assisted Synthesis for Analgesic Activity : Chaudhary et al. (2012) synthesized a series of pyrimidine derivatives, including those with morpholine, assessing their analgesic and ulcerogenic activities. This highlights the compound's relevance in medicinal chemistry and pharmacology (Chaudhary et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(5-bromopyrimidin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXBOCXKAGPRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408748 | |
| Record name | 4-(5-Bromopyrimidin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyrimidin-2-yl)morpholine | |
CAS RN |
84539-22-0 | |
| Record name | 4-(5-Bromopyrimidin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84539-22-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


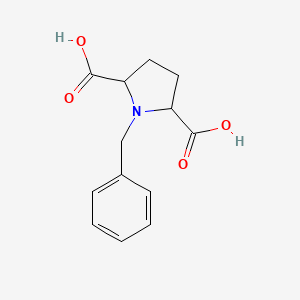
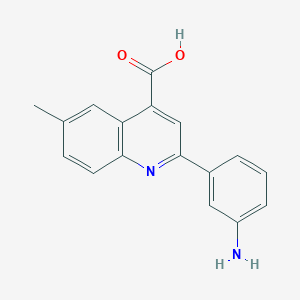
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)
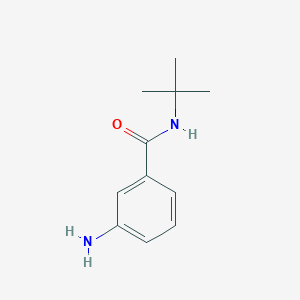
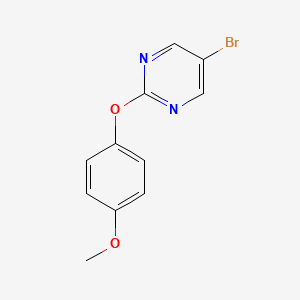
![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)
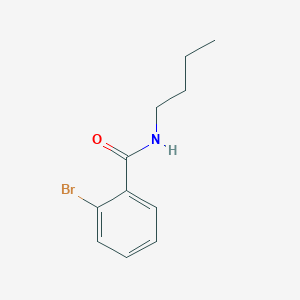
![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)
![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)
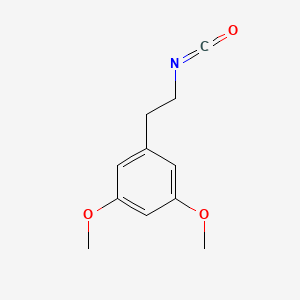



![4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276860.png)